Piperidine-4-sulfonyl fluoride Piperidine-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330484
InChI: InChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2
SMILES:
Molecular Formula: C5H10FNO2S
Molecular Weight: 167.20 g/mol

Piperidine-4-sulfonyl fluoride

CAS No.:

Cat. No.: VC16330484

Molecular Formula: C5H10FNO2S

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-4-sulfonyl fluoride -

Specification

Molecular Formula C5H10FNO2S
Molecular Weight 167.20 g/mol
IUPAC Name piperidine-4-sulfonyl fluoride
Standard InChI InChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2
Standard InChI Key SCUPXJIOUWNHCG-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1S(=O)(=O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

PSF features a piperidine ring (C₅H₁₁N) modified at the equatorial 4-position with a sulfonyl fluoride moiety (–SO₂F). X-ray crystallography confirms a chair conformation for the piperidine ring, with the sulfonyl fluoride group adopting an axial orientation to minimize steric hindrance . The fluorine atom’s electronegativity (χ = 3.98) induces polarization in the S–F bond (bond length: 1.58 Å), rendering it susceptible to nucleophilic attack.

Molecular Formula: C₅H₁₀FNO₂S
Molecular Weight: 203.66 g/mol
IUPAC Name: Piperidine-4-sulfonyl fluoride
SMILES: C1CNCCC1S(=O)(=O)F

Spectral Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.15–3.05 (m, 2H, H-3, H-5), 2.85–2.75 (m, 2H, H-2, H-6), 1.95–1.80 (m, 2H, H-4 axial), 1.65–1.50 (m, 2H, H-4 equatorial) .

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ +36.7 ppm (singlet, S–F) .

  • IR (KBr): ν 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 885 cm⁻¹ (S–F) .

Synthetic Methodologies

Laboratory-Scale Synthesis

PSF is synthesized via sulfonation of piperidine-4-thiol followed by fluorination:

  • Sulfonation: Piperidine-4-thiol reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to yield piperidine-4-sulfonyl chloride .

  • Fluorination: Treatment with potassium fluoride (KF) in anhydrous acetonitrile at 60°C for 12 h replaces chloride with fluoride .

Reaction Scheme:

Piperidine-4-thiolClSO3HPiperidine-4-sulfonyl chlorideKFPSF\text{Piperidine-4-thiol} \xrightarrow{\text{ClSO}_3\text{H}} \text{Piperidine-4-sulfonyl chloride} \xrightarrow{\text{KF}} \text{PSF}

Yield: 68–72% (over two steps) .

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters:

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Purity: >99% (HPLC) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl fluoride group undergoes facile substitution with nucleophiles:

NucleophileProductConditionsYield (%)
NH₃Piperidine-4-sulfonamideTHF, 25°C, 6 h89
CH₃OHPiperidine-4-sulfonateMeOH, reflux, 3 h78
PhSHPiperidine-4-sulfonothioateDMF, 80°C, 12 h65

Mechanism: Bimolecular nucleophilic substitution (SN²) at sulfur, facilitated by fluoride’s leaving group ability .

Stability Profile

  • Thermal Stability: Decomposes at >200°C (TGA).

  • Hydrolytic Stability: Half-life (t₁/₂) in H₂O at pH 7.4: 48 h; at pH 9.0: 2.3 h .

Biological Activity and Mechanisms

Serine Protease Inhibition

PSF covalently inhibits serine proteases via sulfonylation of the catalytic serine residue:

Enzyme-Ser-OH+PSFEnzyme-Ser-O-SO2Piperidine+HF\text{Enzyme-Ser-OH} + \text{PSF} \rightarrow \text{Enzyme-Ser-O-SO}_2-\text{Piperidine} + \text{HF}

Key Targets:

  • Elastase (IC₅₀ = 1.2 μM)

  • Thrombin (IC₅₀ = 4.7 μM)

  • Trypsin (IC₅₀ = 8.9 μM) .

PROTAC Applications

PSF-derived PROTACs enable targeted protein degradation. A 2024 study demonstrated:

  • PROTAC Design: Conjugation of PSF to a BRD4 ligand via a PEG linker .

  • Efficacy: DC₅₀ = 17.2 μM; Dmax = 60% BRD4 degradation in HeLa cells .

  • Mechanism Validation: Degradation blocked by proteasome inhibitor epoxomicin .

Industrial and Research Applications

Pharmaceutical Development

  • Covalent Inhibitors: PSF warheads in kinase inhibitors (e.g., EGFR, BTK).

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via sulfonyl fluoride-lysine reactions.

Material Science

  • Polymer Modification: Sulfonyl fluoride groups enable post-polymerization functionalization.

Comparative Analysis with Analogues

CompoundReactivity (vs PSF)Protease Inhibition (IC₅₀, μM)PROTAC Efficiency
Piperidine-4-sulfonyl chloride1.3× higher2.1 (Elastase)Not applicable
Piperidine-4-sulfonamide0.4× lower>100Inactive
Benzene sulfonyl fluoride0.7× lower5.8 (Thrombin)DC₅₀ = 29 μM

Future Directions

Recent studies highlight PSF’s potential in:

  • Covalent CRISPR: Targeting Cas9 for genome editing control.

  • Bioorthogonal Chemistry: Fluorosulfate ligation for live-cell imaging.

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